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Compound of Interest

Compound Name: 2-Ethynyl-1,5-naphthyridine

Cat. No.: B15222873

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and a
plausible synthetic route for 2-Ethynyl-1,5-naphthyridine, a heterocyclic compound of interest
to researchers in medicinal chemistry and materials science. Due to the limited availability of
published experimental data for this specific molecule, this document outlines a well-
established synthetic pathway and provides predicted spectroscopic characteristics based on
known chemical principles and data from analogous structures. This guide is intended to serve
as a foundational resource for scientists engaged in the synthesis and characterization of novel
naphthyridine derivatives.

Synthetic Pathway

The synthesis of 2-Ethynyl-1,5-naphthyridine can be achieved through a two-step sequence
starting from the readily accessible 2-chloro-1,5-naphthyridine. The proposed synthetic
workflow involves a Sonogashira coupling reaction followed by a deprotection step.
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Step 1: Sonogashira Coupling

2-Chloro-1,5-naphthyridine (Trimethylsilyl)acetylene

:

Pd(PPhs)2Cl2 (cat.)
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Step 2: Deprotection

2-((Trimethylsilyl)ethynyl)-1,5-naphthyridine

:

K2COs, MeOH

emoval of TMS group

2-Ethynyl-1,5-naphthyridine

Click to download full resolution via product page

Figure 1. Proposed synthesis of 2-Ethynyl-1,5-naphthyridine.

Experimental Protocols

Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-1,5-naphthyridine (Predicted Protocol)
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This procedure is based on general Sonogashira coupling methodologies.[1]

To a solution of 2-chloro-1,5-naphthyridine (1.0 eq) in a suitable solvent such as triethylamine
or a mixture of THF and triethylamine, is added (trimethylsilyl)acetylene (1.2 eq). The solution
is degassed with argon or nitrogen for 15-20 minutes. Subsequently, a palladium catalyst, such
as bis(triphenylphosphine)palladium(ll) dichloride (Pd(PPhs)2Clz, 0.05 eq), and a copper(l) co-
catalyst, typically copper(l) iodide (Cul, 0.1 eq), are added. The reaction mixture is then stirred
at an elevated temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC)
or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is
cooled to room temperature, filtered to remove the amine salt, and the solvent is removed
under reduced pressure. The resulting crude product is purified by column chromatography on
silica gel to yield 2-((trimethylsilyl)ethynyl)-1,5-naphthyridine.

Step 2: Synthesis of 2-Ethynyl-1,5-naphthyridine (Predicted Protocol)

This deprotection step is based on standard procedures for the removal of trimethylsilyl (TMS)
protecting groups from terminal alkynes.

The purified 2-((trimethylsilyl)ethynyl)-1,5-naphthyridine (1.0 eq) is dissolved in a protic solvent
like methanol. A mild base, such as potassium carbonate (K2COs, 2.0 eq), is added to the
solution. The reaction mixture is stirred at room temperature and monitored by TLC. Once the
starting material is consumed, the solvent is evaporated. The residue is then partitioned
between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated,
washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced
pressure to afford 2-ethynyl-1,5-naphthyridine. Further purification, if necessary, can be
performed by recrystallization or column chromatography.

Spectroscopic Data Summary

As no experimentally determined spectroscopic data for 2-ethynyl-1,5-naphthyridine has
been found in the searched literature, the following tables provide predicted values based on
the analysis of related compounds.

Table 1: Predicted *H NMR Spectroscopic Data for 2-Ethynyl-1,5-naphthyridine
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Chemical Shift (5,

Coupling Constant

opm) Multiplicity (3, Hz) Assignment
~8.9 dd ~4.5,~15 H-6

~8.3 dd ~8.5,~1.5 H-8

~8.2 d ~8.5 H-4

~7.7 d ~8.5 H-3

~7.6 dd ~8.5, ~4.5 H-7

~3.2 S C=C-H

Solvent: CDCIs. Predictions are based on known substituent effects on the 1,5-naphthyridine

core.

Table 2: Predicted 13C NMR Spectroscopic Data for 2-Ethynyl-1,5-naphthyridine

Chemical Shift (6, ppm) Assighment
~153 C-5

~151 C-2

~143 C-8a

~137 C-4

~129 C-4a

~122 C-3

~121 C-7

~119 C-6

-83 -C=CH

~79 -C=CH
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Solvent: CDCls. Predictions are based on known substituent effects on the 1,5-naphthyridine

core.

Table 3: Predicted Mass Spectrometry and Infrared Data for 2-Ethynyl-1,5-naphthyridine

Technique Predicted Value Interpretation
MS (EI) m/z 154 (M™) Molecular lon
m/z 127 [M-HCN]*

IR ~3300 cm™1 =C-H stretch
~2100 cm™1 C=C stretch (weak)

- - cm- c C
stretching

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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